Lipophilicity Advantage: 6,7-Dimethyl vs. 8-Methyl Regioisomer
The computed octanol-water partition coefficient (XLogP3) of N-((2-chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine is 5.1 [1], which is 0.4 log units higher than its closest regioisomer, N-((2-chloro-8-methylquinolin-3-yl)methyl)cyclohexanamine (XLogP3 = 4.7 [2]). This difference reflects the influence of the dimethyl substitution position on the quinoline ring and predicts a ~2.5-fold increase in lipophilicity. In practice, this can translate to enhanced passive membrane permeability, altered tissue distribution, and distinct protein-binding profiles.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.1 (N-((2-chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine) |
| Comparator Or Baseline | 4.7 (N-((2-chloro-8-methylquinolin-3-yl)methyl)cyclohexanamine) |
| Quantified Difference | Δ = +0.4 log units (factor of ~2.5 in partition coefficient) |
| Conditions | Computed via XLogP3 algorithm, PubChem 2019.06.18 release |
Why This Matters
For procurement decisions, this lipophilicity differential makes the 6,7-dimethyl compound the preferred choice when higher membrane permeability or increased hydrophobic target engagement is desired in assay development.
- [1] PubChem. (2025). Compound Summary for CID 18524379, XLogP3-AA value. National Center for Biotechnology Information. View Source
- [2] Molaid. (2025). N-[(2-chloro-8-methylquinolin-3-yl)methyl]cyclohexylamine (CAS 606095-54-9) – Computed Properties. https://www.molaid.com/MS_107942. View Source
